molecular formula C13H13N3O2S B2839742 N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide CAS No. 1021252-88-9

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide

Katalognummer B2839742
CAS-Nummer: 1021252-88-9
Molekulargewicht: 275.33
InChI-Schlüssel: HWZHBIOTQDFXCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyridazinone ring, which is a type of nitrogen-containing heterocycle . The compound also has a methylthio group attached to the pyridazinone ring, a phenoxy group, and an acetamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Pyridazinone derivatives have been known to exhibit a wide range of reactions due to their versatile structure .

Wissenschaftliche Forschungsanwendungen

Discovery and Characterization of Histamine H3 Receptor Antagonists

A novel series of pyridazin-3-one derivatives demonstrated significant potential as histamine H3 receptor antagonists, with applications in treating attentional and cognitive disorders. The highlighted compound exhibited high affinity for human and rat H3 receptors, showing selectivity over other histamine receptor subtypes. Its pharmacological profile suggests its suitability for CNS drug development due to its water solubility, permeability, lipophilicity, and minimal metabolism across species, indicating its potential for preclinical development for cognitive enhancement and attention disorders (Hudkins et al., 2011).

Synthesis of Novel Pyridazin-3-one Derivatives

Research into the synthesis of pyridazin-3-one derivatives revealed a general route that yields products with potential applications in the creation of fused azines. The synthesized derivatives showed excellent yields and involved reactions with active methylene compounds, leading to a variety of structures with potential for further pharmacological investigation (Ibrahim & Behbehani, 2014).

Antibacterial Activity of Thieno[2,3-c]pyridazines

A study on thieno[2,3-c]pyridazine derivatives using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material revealed novel compounds with significant antibacterial activities. The synthetic pathway yielded compounds that were evaluated and confirmed for their antibacterial efficacy, suggesting their utility in developing new antimicrobial agents (Al-Kamali et al., 2014).

Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds

Another study focused on the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aiming to produce antimicrobial agents. The study led to the creation of thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety, all of which were evaluated for their antibacterial and antifungal activities, showing promising results that underscore their potential as antimicrobial agents (Darwish et al., 2014).

Inotropic Effects of Pyridazine Derivatives

Research into the inotropic effects of specific pyridazine derivatives on canine ventricular myocardium identified compounds with potential therapeutic applications in cardiovascular diseases. The study demonstrated the positive inotropic effects of these derivatives, indicating their utility in developing treatments for heart failure (Takahashi et al., 2000).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential pharmacological activities, given the known activities of other pyridazinone derivatives . Additionally, further studies could aim to optimize its synthesis process and investigate its physical and chemical properties in more detail.

Eigenschaften

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-19-13-8-7-11(15-16-13)14-12(17)9-18-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZHBIOTQDFXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.